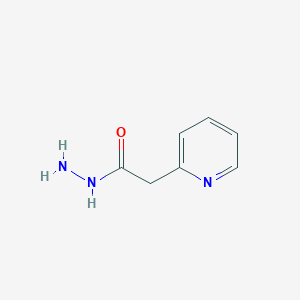

2-(Pyridin-2-yl)acetohydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyridin-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPAJWLZXPNDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449526 | |

| Record name | 2-(pyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-05-2 | |

| Record name | 2-Pyridineacetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Pyridine and Hydrazide Moieties in Molecular Design

The pyridine (B92270) ring and the hydrazide group are independently recognized as crucial pharmacophores in medicinal chemistry and versatile components in materials science. Their combination within a single molecule, as in 2-(pyridin-2-yl)acetohydrazide, creates a scaffold with a rich potential for forming a variety of derivatives and coordination complexes.

The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous FDA-approved drugs. nih.govtulane.edu Its basicity, water solubility, stability, and ability to form hydrogen bonds make it a valuable component in drug design. researchgate.net Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govusc.edu The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

The hydrazide functional group (-CONHNH2) is another key player in medicinal chemistry and coordination chemistry. ontosight.ainih.gov Hydrazides are known to be important intermediates in the synthesis of various heterocyclic compounds and have been incorporated into drugs with antitubercular, anticonvulsant, and antidepressant activities. nih.govresearchgate.net The hydrazide moiety can exist in keto-enol tautomeric forms, allowing for versatile coordination behavior with metal ions. mdpi.com This ability to chelate with metal ions is a critical aspect of its biological activity and its use in the development of novel materials.

Overview of Research Trajectories for 2 Pyridin 2 Yl Acetohydrazide and Its Derivatives

Established Synthetic Routes from Precursors

The production of this compound can be approached from different starting materials. The most prevalent and efficient method involves a multi-step pathway utilizing an ester intermediate. An alternative, though less direct, route could theoretically start from 2-Pyridinecarboxaldehyde.

The most widely accepted and utilized method for synthesizing this compound is through the hydrazinolysis of ethyl 2-(pyridin-2-yl)acetate. nih.gov This process involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out by refluxing a solution of ethyl 2-(pyridin-2-yl)acetate and an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). nih.gov The reaction mixture is heated for several hours to ensure complete conversion. nih.gov Upon cooling, the product, this compound, often crystallizes from the solution and can be collected by filtration. nih.gov This method is favored due to its straightforward nature and generally good yields.

Optimization of Synthetic Parameters

To maximize the yield and purity of this compound, careful consideration of the reaction conditions is necessary.

The choice of solvent is crucial in the synthesis of this compound. Ethanol is a commonly used solvent for the reaction between ethyl 2-(pyridin-2-yl)acetate and hydrazine hydrate as it effectively dissolves the reactants and facilitates the reaction upon heating. nih.gov The reaction is typically performed under reflux conditions to accelerate the rate of reaction. nih.gov For a similar compound, 2-(pyridin-3-yl)acetohydrazide, refluxing at 80°C for 4-6 hours in ethanol has been reported to be effective.

In the synthesis of hydrazides from esters, an excess of hydrazine hydrate is generally used to drive the reaction to completion. A typical molar ratio of ethyl 2-(pyridin-2-yl)acetate to hydrazine hydrate might be 1:1.2 or higher. Reaction completion can be monitored using techniques such as thin-layer chromatography (TLC). Once the starting ester is no longer detected, the reaction is considered complete.

After the reaction is complete, the crude this compound is often purified by recrystallization. nih.gov Ethanol or a mixture of ethanol and water is a common solvent system for this purpose. nih.gov The crude product is dissolved in the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. The resulting white crystalline solid is then collected by filtration and dried.

| Parameter | Details |

| Precursor | Ethyl 2-(pyridin-2-yl)acetate |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Purification Method | Recrystallization |

Derivatization Strategies and Synthetic Transformations

Formation of Hydrazone (Schiff Base) Derivatives of 2-(Pyridin-2-yl)acetohydrazide

One of the most common and important transformations of this compound is its reaction with carbonyl compounds to form hydrazones, also known as Schiff bases.

The condensation of this compound with aromatic aldehydes is a straightforward and efficient method for generating hydrazone derivatives. This reaction typically proceeds by heating the two reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding hydrazone. This reaction is a cornerstone in the synthesis of a wide variety of Schiff bases with diverse aromatic substituents.

The versatility of the condensation reaction is highlighted by the synthesis of various specific hydrazone derivatives. For instance, the reaction of this compound with pyridine-2-carbaldehyde yields N'-(Pyridin-2-ylmethylene)acetohydrazide. researchgate.net Another notable example is the formation of 2-Hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide, which is synthesized by reacting 2-hydroxyimino-2-(pyridin-2-yl)acetohydrazide with 2-acetylpyridine. nih.gov The crystal structure of this particular derivative reveals an approximately planar molecule. nih.gov

Table 1: Examples of Hydrazone Derivatives of this compound

| Derivative Name | Reactants | Reference |

| N'-(Pyridin-2-ylmethylene)acetohydrazide | This compound, Pyridine-2-carbaldehyde | researchgate.net |

| 2-Hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide | 2-Hydroxyimino-2-(pyridin-2-yl)acetohydrazide, 2-Acetylpyridine | nih.gov |

Cyclization Reactions to Form Heterocyclic Systems

Beyond simple derivatization, this compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems. These cyclization reactions often involve the hydrazide or hydrazone moiety participating in ring-forming processes.

Pyrazoles: Substituted pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgyoutube.com While direct synthesis from this compound and a 1,3-dicarbonyl is a plausible route, literature more commonly describes the reaction of hydrazones (derived from hydrazides) with other reagents. For example, the reaction of N-monosubstituted hydrazones with nitroolefins can lead to the regioselective synthesis of substituted pyrazoles. orgsyn.org The reaction of acetylenic ketones with hydrazines also yields pyrazole (B372694) derivatives. nih.gov

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon fragment with an amidine, urea, or a similar nitrogen-containing compound. bu.edu.eg A common method for constructing the pyrimidine ring is the reaction of a compound containing a C-C-C fragment with a source of the N-C-N fragment. bu.edu.eg For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized, showcasing the utility of pyridine-containing building blocks in generating these heterocyclic structures. nih.govmdpi.com The synthesis can start from preformed pyrimidine or pyridine (B92270) rings. nih.gov

The hydrazide functionality of this compound is a key feature for the synthesis of 1,3,4-oxadiazole (B1194373) rings. A common method involves the cyclodehydration of N,N'-diacylhydrazines. mdpi.combiointerfaceresearch.com Alternatively, hydrazide-hydrazones, formed from the condensation of a hydrazide with an aldehyde, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.com Various reagents can be employed for this cyclization, including acetic anhydride, which is used to cyclize hydrazide-hydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.com Another approach involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by acidification, to produce 1,3,4-oxadiazole-2-thiones. mdpi.com

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Synthetic Strategy | Key Intermediates/Reagents | References |

| Pyrazole | Condensation with 1,3-dicarbonyl compounds or reaction of derived hydrazones | 1,3-Diketones, Nitroolefins, Acetylenic ketones | wikipedia.orgyoutube.comorgsyn.orgnih.gov |

| Pyrimidine | Condensation of a C-C-C fragment with a N-C-N source | Amidines, Urea, Guanidine | bu.edu.egnih.govmdpi.comnih.gov |

| 1,3,4-Oxadiazole | Cyclodehydration of diacylhydrazines or oxidative cyclization of hydrazones | Acetic anhydride, Carbon disulfide, Triflic anhydride | mdpi.combiointerfaceresearch.commdpi.com |

Preparation of 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound can be achieved through several established routes. A common method involves the reaction of the acetohydrazide with isothiocyanates to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization under basic conditions, such as in the presence of sodium hydroxide (B78521), to yield the corresponding 1,2,4-triazole-3-thione. scispace.comnih.gov For instance, reacting this compound with an appropriate isothiocyanate in ethanol, followed by refluxing with sodium hydroxide, can produce 4-substituted-5-(pyridin-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. nih.gov

Another important pathway to 1,2,4-triazoles involves the reaction of the parent hydrazide with carbon disulfide. This reaction, typically carried out in a basic medium like ethanolic potassium hydroxide, leads to the formation of a potassium dithiocarbazate salt. Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) results in the cyclization to a 4-amino-5-mercapto-1,2,4-triazole derivative. rsc.org The general principle of this transformation is widely applicable for the synthesis of various 4-amino-5-substituted-1,2,4-triazole-3-thiones. nih.gov

The choice of reaction conditions, particularly the pH, can significantly influence the outcome of the cyclization of thiosemicarbazide intermediates. While alkaline conditions generally favor the formation of 1,2,4-triazoles, acidic media often lead to the formation of 1,3,4-thiadiazoles. ptfarm.pl

Generation of 1,3,4-Thiadiazole (B1197879) Scaffolds

The 1,3,4-thiadiazole ring system is another key heterocyclic scaffold that can be synthesized from this compound. A primary method for this transformation is the acid-catalyzed cyclization of the corresponding thiosemicarbazide derivative. ptfarm.pl For example, acylthiosemicarbazide derivatives, obtained by reacting the hydrazide with an isothiocyanate, can be cyclized in the presence of a strong acid like concentrated sulfuric acid or hydrochloric acid to yield 1,3,4-thiadiazole derivatives. ptfarm.plresearchgate.netnih.gov

Alternatively, this compound can be reacted with carbon disulfide in a basic medium, followed by treatment with an appropriate reagent to induce cyclization. For instance, reaction with ammonium (B1175870) thiocyanate (B1210189) can yield a thiosemicarbazide derivative which upon treatment with concentrated sulfuric acid, cyclizes to form a 2-amino-1,3,4-thiadiazole. chemmethod.comchemmethod.com Another approach involves the reaction of the hydrazide with a carbon source reagent in the presence of a dehydrating agent. bu.edu.eg

The versatility of these methods allows for the introduction of various substituents onto the thiadiazole ring, depending on the specific reagents and reaction conditions employed.

Thiosemicarbazide and Thiocarbohydrazide Derivatives

Reaction with Isothiocyanates

The reaction of this compound with various isothiocyanates is a fundamental step in the synthesis of many heterocyclic compounds, particularly thiosemicarbazides which are key intermediates for 1,2,4-triazoles and 1,3,4-thiadiazoles. irjmets.com This nucleophilic addition reaction typically proceeds by refluxing the hydrazide and the isothiocyanate in a suitable solvent like ethanol. scispace.commdpi.com The resulting N-substituted thiosemicarbazides can then be isolated and used in subsequent cyclization reactions. For example, the reaction of this compound with phenyl isothiocyanate yields N-phenyl-2-(2-(pyridin-2-yl)acetyl)hydrazine-1-carbothioamide. mdpi.com

Similarly, reaction with allyl isothiocyanate produces the corresponding N-allyl thiosemicarbazide derivative. nih.gov The ease of this reaction and the commercial availability of a wide range of isothiocyanates make this a highly adaptable method for generating a diverse library of thiosemicarbazide derivatives.

Derivatives Containing Sulfanyl (B85325) and Trifluoromethyl Substituents

Derivatives of this compound incorporating sulfanyl and trifluoromethyl groups have been synthesized, often with the goal of exploring their biological activities. The introduction of a sulfanyl group can be achieved through various synthetic strategies. For instance, 5-(pyridin-2-yl)-1,2,4-triazole-3-thiones can be reacted with ethyl chloroacetate (B1199739) to introduce a sulfanylacetic acid ester group, which can then be converted back to a hydrazide. nih.gov This creates a new acetohydrazide derivative with a sulfanyl linkage to the triazole ring. nih.gov

The synthesis of trifluoromethyl-containing pyridine derivatives has also been reported, although direct derivatization of this compound with trifluoromethyl groups is less commonly described. More often, trifluoromethylated pyridine precursors are used to build the desired heterocyclic systems. orgsyn.org For example, trifluoromethylated pyridine carboxaldehydes could potentially be used to synthesize Schiff base derivatives of this compound.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. fip.orgnih.gov This technique has been successfully applied to the synthesis of various derivatives of this compound.

For example, the synthesis of 1,2,4-triazole derivatives from thiosemicarbazides can be accelerated using microwave irradiation. scispace.com The cyclization of 1-acyl-4-phenylthiosemicarbazides in the presence of sodium hydroxide under microwave conditions can yield 1,2,4-triazoles in a matter of minutes, a significant improvement over the hours required for conventional refluxing. scispace.com Similarly, microwave-assisted synthesis has been employed for the preparation of thiazolo[3,2-a]pyrimidine derivatives in a one-pot reaction, highlighting the efficiency of this technology in constructing complex heterocyclic systems. clockss.org The application of microwave irradiation offers a greener and more efficient alternative for the synthesis of various heterocyclic compounds derived from this compound. researchgate.net

Synthesis of Other Significant Derivatives and Hybrid Molecules

The strategic combination of the this compound core with other pharmacophoric moieties can lead to the development of novel hybrid molecules with potentially synergistic or enhanced biological activities. This section focuses on the synthesis of tetralin-pyridine hybrids and chloro-substituted acetohydrazide derivatives.

Tetralin (1,2,3,4-tetrahydronaphthalene) is a bicyclic hydrocarbon that is a structural component of many biologically active compounds. The fusion of a tetralin moiety with a pyridine-containing structure, such as this compound, can result in novel chemical entities. The synthesis of such hybrids can be envisioned through several synthetic routes.

A plausible approach involves the condensation reaction between this compound and a suitable tetralone derivative. For example, the reaction with 6-acetyltetralin could yield a corresponding hydrazone. This transformation is a standard method for the derivatization of hydrazides. While direct synthesis of tetralin-pyridine hybrids from this compound is not extensively documented, analogous syntheses have been reported. For instance, tetralin-6-yl-pyridine and tetralin-6-yl-pyrimidine derivatives have been synthesized, showcasing the feasibility of incorporating the tetralin scaffold into heterocyclic systems. researchgate.net In a related study, various tetralin derivatives were synthesized, including thiazoline-tetralin hybrids, which utilized a hydrazine bridge to connect the two moieties. nih.gov

A representative synthesis of related tetralin-containing heterocyclic compounds is the reaction of 6-acetyltetralin with various aromatic aldehydes to form α,β-unsaturated ketones, which are then cyclized with reagents like hydrazine hydrate to yield pyrazoline derivatives. nih.govscilit.com This modular approach allows for the generation of a library of hybrid molecules.

Table 1: Examples of Synthesized Tetralin-Containing Heterocyclic Derivatives

| Compound ID | Starting Materials | Product Structure | Reference |

| 4 | 6-acetyltetralin, 2,6-dichlorobenzaldehyde, hydrazine hydrate | 1-Acetyl-5-(1,2,3,4-tetrahydronaphthalen-6-yl)-3-(2,6-dichlorophenyl)-2-pyrazoline | nih.gov |

| 5a | 6-acetyltetralin, 2,6-dichlorobenzaldehyde, thiourea | 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-1,2-dihydropyrimidine-2-thione | nih.gov |

| 7a | 6-acetyltetralin, 2,6-dichlorobenzaldehyde, 2-cyanothioacetamide, ammonium acetate | 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

| 4a | 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazide, N-phenylhydrazinecarbothioamide, phenacyl bromide | N′-(3-Phenyl-4-phenylthiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | nih.gov |

The introduction of chlorine atoms into the structure of this compound can significantly influence its physicochemical properties and biological activity. Chloro-substituted derivatives can be prepared through various synthetic strategies, typically involving the reaction of the hydrazide moiety with chloro-containing electrophiles.

A common method for the derivatization of hydrazides is the reaction with aldehydes or ketones to form N'-substituted hydrazones. The reaction of this compound with a chloro-substituted aromatic aldehyde, such as 4-chlorobenzaldehyde, would yield the corresponding N'-(4-chlorobenzylidene)-2-(pyridin-2-yl)acetohydrazide. This type of condensation is a fundamental transformation in hydrazide chemistry.

Furthermore, the hydrazide can react with chloro-containing acid chlorides or anhydrides to yield N'-acyl derivatives. For example, reaction with chloroacetyl chloride could lead to the formation of N'-chloroacetyl-2-(pyridin-2-yl)acetohydrazide. Such derivatives can serve as versatile intermediates for further synthetic modifications.

The synthesis of various chloro-substituted heterocyclic compounds from hydrazide precursors has been reported in the literature. For instance, a series of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been synthesized. researchgate.net Although this example does not start with this compound, the synthetic methodology, which involves the reaction of a hydrazide with various aldehydes, is directly applicable. In another study, Schiff bases derived from 2-(benzothiazol-2-ylthio)acetohydrazide were reacted with chloroacetic acid to yield oxazolidinone derivatives. chemmethod.com

Table 2: Examples of Synthesized Chloro-Substituted Hydrazide Derivatives

| Compound ID | Starting Materials | Product Structure | Reference |

| 8a-p (general) | 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, various arylaldehydes | N'-Arylmethylene-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | researchgate.net |

| Not specified | Schiff bases from 2-(benzothiazol-2-ylthio)acetohydrazide, chloroacetic acid | Oxazolidinone derivatives of 2-(benzothiazol-2-ylthio)acetohydrazide | chemmethod.com |

Table of Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 2-(Pyridin-2-yl)acetohydrazide, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical spectrum, the protons on the pyridine (B92270) ring produce signals in the aromatic region. The methylene (B1212753) (-CH₂) protons, situated between the pyridine ring and the carbonyl group, typically appear as a singlet. The protons of the amine (-NH₂) and amide (-NH-) groups are also observable, though their chemical shifts can be influenced by solvent and concentration. For a related compound, N'-acetylacetohydrazide, the two NH protons appeared in the range of 9.76–10.82 ppm. rsc.org In another hydrazide, signals at 7.47 and 9.79 ppm were attributed to the NH₂ and NH protons, respectively. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the various carbon environments within the molecule. The pyridine ring carbons resonate at characteristic chemical shifts. researchgate.net For instance, in pyridine itself, the C2/C6, C3/C5, and C4 carbons appear around 150, 124, and 136 ppm, respectively, with slight variations depending on the solvent. researchgate.net The carbonyl carbon (C=O) of the hydrazide functional group is typically found further downfield, while the methylene carbon (-CH₂) gives a signal in the aliphatic region. In similar N-acetylated hydrazide derivatives, the amidic carbonyl carbons have been observed in the range of 164.53–173.76 ppm. rsc.org

Table 1: Representative NMR Data for Hydrazide and Pyridine Moieties This table provides illustrative chemical shift ranges based on related structures. Actual values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridine-H | 7.0 - 8.5 |

| ¹H | -CH₂- | ~4.3 aun.edu.eg |

| ¹H | -NH- | 9.8 - 10.8 rsc.org |

| ¹H | -NH₂ | ~7.5 rsc.org |

| ¹³C | Pyridine-C | 120 - 155 researchgate.net |

| ¹³C | -C=O | 164 - 174 rsc.org |

| ¹³C | -CH₂- | Data not available |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of their bonds. The spectrum exhibits several characteristic absorption bands. For a similar compound, 2-(Pyridin-3-yl)acetohydrazide, key signals were observed at 3292 cm⁻¹ (N-H stretch), 1643 cm⁻¹ (C=O stretch), and 1528 cm⁻¹ (N-H bend). Another related structure showed bands at 3292 cm⁻¹ for N-H, 2216 cm⁻¹ for C≡N, and 1662 cm⁻¹ for C=O groups. aun.edu.eg

Table 2: Characteristic FTIR Absorption Bands This table presents typical frequency ranges for the functional groups found in this compound.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1520 - 1550 |

| C=N, C=C (Pyridine) | Ring Stretching | 1400 - 1600 |

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the compound. Electrospray ionization (ESI) is a soft ionization technique particularly suitable for this type of molecule, typically yielding a protonated molecular ion [M+H]⁺. The monoisotopic mass of this compound is 151.07455 Da. uni.lu ESI-MS analysis would therefore be expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 152.08183, corresponding to the [M+H]⁺ species. uni.lu Further fragmentation in tandem MS (MS/MS) experiments can help to confirm the structure by showing characteristic losses of neutral fragments. tsijournals.com

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 152.08183 uni.lu |

| [M+Na]⁺ | 174.06377 uni.lu |

| [M+K]⁺ | 190.03771 uni.lu |

| [M-H]⁻ | 150.06727 uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π→π* and n→π* electronic transitions. These transitions are associated with the aromatic pyridine ring and the carbonyl group of the hydrazide moiety. The exact position (λmax) and intensity of these absorption bands can be influenced by the solvent used for the analysis. For example, many pyridine derivatives exhibit absorption maxima between 250 and 300 nm.

Crystallographic Studies

Single Crystal X-ray Diffraction Analysis

Table 4: Example Crystallographic Data Parameters This table lists the type of data obtained from a single crystal X-ray diffraction experiment. The values are illustrative and not specific to this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic ugr.es |

| Space Group | The symmetry group of the crystal. | P 1 21/n 1 ugr.es |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.3442, b = 24.9746, c = 10.3552 ugr.es |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 99.789, γ = 90 ugr.es |

| Volume (ų) | The volume of the unit cell. | 1361.98 ugr.es |

| Z | The number of molecules in the unit cell. | 2 researchgate.net |

Molecular Geometry and Conformation

A definitive analysis of the molecular geometry of this compound would require data from single-crystal X-ray diffraction. This would provide precise measurements of bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.

Table 1: Anticipated Key Geometric Parameters for this compound

| Parameter | Expected Features |

| Pyridine Ring | Planar geometry with characteristic C-C and C-N bond lengths. |

| Acetohydrazide Group | Potential for planarity or torsion depending on crystal packing forces. |

| Dihedral Angle (Pyridine-Hydrazide) | A key conformational descriptor influenced by intra- and intermolecular interactions. |

| Bond Lengths | Standard values for C-C, C=O, N-N, and C-N single and double bonds, subject to minor variations due to the electronic environment and hydrogen bonding. |

Crystal System and Space Group Determination

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. This information is a direct output of a single-crystal X-ray diffraction experiment. Without experimental data, the crystal system and space group for this compound cannot be determined. The arrangement of molecules in the unit cell, governed by intermolecular forces, will dictate these parameters.

Supramolecular Interactions and Crystal Packing Motifs

The way in which individual molecules of this compound assemble in the solid state is directed by a variety of non-covalent interactions. These interactions are crucial in determining the stability and properties of the crystalline material.

Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the -NH and -NH2 groups of the hydrazide moiety) and acceptors (the pyridinic nitrogen atom and the carbonyl oxygen atom) suggests that extensive hydrogen bonding will be a dominant feature of the crystal structure. Both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond could potentially form between the pyridine nitrogen and a hydrazide proton, influencing the molecular conformation.

Intermolecular hydrogen bonds are expected to link molecules together, forming complex networks. These could include bifurcated O-H...O,N interactions, where a single hydrogen atom interacts with two acceptor atoms. The specific nature of these networks, whether they form chains, sheets, or three-dimensional arrays, would be revealed by crystallographic analysis.

π-π Stacking Interactions

The aromatic pyridine ring in this compound makes it a candidate for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent pyridine rings, are a common feature in the crystal packing of aromatic compounds. The geometry of these interactions (e.g., face-to-face or offset) and the centroid-to-centroid distances would be key descriptors of the crystal packing.

Formation of Inversion Dimers and Extended Sheet Structures

Through a combination of hydrogen bonding and π-π stacking, molecules of this compound could form higher-order structures. The formation of inversion dimers, where two molecules are related by a center of inversion and are typically held together by strong hydrogen bonds, is a common motif for molecules with self-complementary hydrogen bonding sites. These dimers can then further assemble into extended sheets or more complex three-dimensional architectures.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction is a powerful technique for characterizing crystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase. While a simulated PXRD pattern can be generated from single-crystal X-ray diffraction data, an experimental PXRD pattern would be used to confirm the bulk phase purity of a synthesized sample of this compound. It is also instrumental in identifying different polymorphic forms of the compound, should they exist, and for monitoring phase transitions. A detailed analysis would involve indexing the diffraction peaks to determine the unit cell parameters, which could then be compared with the results from single-crystal analysis.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Generally, the thermal decomposition of metal complexes with ligands derived from hydrazides occurs in well-defined steps. These often involve the initial loss of lattice or coordinated water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. For instance, studies on metal complexes of other acetohydrazide derivatives show decomposition processes occurring in stages, with the loss of the organic moiety happening at temperatures often ranging from 200°C to over 400°C. The final decomposition product is typically a metal oxide.

Without direct experimental data for this compound, a definitive thermogram cannot be presented. However, based on the behavior of analogous compounds, it is anticipated that the compound is stable at room temperature and would undergo decomposition upon heating, likely in a multi-step process.

Elemental Composition Analysis

Elemental analysis is a fundamental technique for verifying the chemical formula of a synthesized compound by determining the mass percentages of its constituent elements. The molecular formula for this compound is C₇H₉N₃O. nih.gov The molecular weight of the compound is 151.17 g/mol . nih.gov

Based on this molecular formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values from CHN analysis are compared to confirm the purity and identity of the compound.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 55.65 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 27.82 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.58 |

| Total | 151.17 | 100.00 |

Experimental values from the synthesis and characterization of related, though more complex, hydrazide derivatives often show a close correlation between the calculated and found percentages of carbon, hydrogen, and nitrogen, which is a standard method for structural confirmation. koreascience.krresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for theoretical studies in chemistry due to its favorable balance of accuracy and computational cost. hust.edu.vnhilarispublisher.com It is widely used to predict and analyze the properties of molecular systems, including those of pyridine-hydrazide derivatives. strath.ac.ukscirp.org DFT calculations are foundational for understanding the molecule's geometry, vibrational modes, and electronic properties.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For derivatives of 2-(Pyridin-2-yl)acetohydrazide, DFT methods, such as the B3LYP functional, are commonly used to perform these optimizations. researchgate.netnih.gov The process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

Studies on closely related hydrazone compounds reveal that the molecules are often nearly planar. For instance, in 2-hydroxyimino-2-(pyridin-2-yl)-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide, the molecule is approximately planar, with the two pyridine (B92270) rings being slightly inclined to one another by about 5.51°. nih.gov The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray diffraction (XRD) to validate the computational method used. nih.gov For example, the C=N and N-O bond lengths of the oxime group in a related structure were found to be 1.2866 Å and 1.3691 Å, respectively, which are typical values for such groups. nih.gov

Table 1: Selected Theoretical Bond Parameters for a this compound Derivative Data derived from computational studies on analogous structures.

| Parameter | Bond | Length (Å) | Angle | Value (°) |

| Bond Length | C=N | 1.287 | C-N-N | 116.5 |

| Bond Length | N-N | 1.375 | N-N-C | 119.8 |

| Bond Length | C=O | 1.230 | C-C=O | 121.3 |

| Bond Angle | Pyridine Ring | - | C-N-C | 117.2 |

Note: The data presented is illustrative and based on DFT calculations performed on closely related hydrazone structures.

Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity and basis set imperfections in the calculations. mdpi.com

The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, in studies of related pyridine derivatives, DFT calculations have been used to assign the stretching vibrations of pyridine ring C=C and C=N bonds, as well as the stretching frequencies of N-H groups. researchgate.net This detailed assignment is crucial for interpreting experimental spectra and understanding how molecular structure influences vibrational properties. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments Based on theoretical studies of similar pyridine-hydrazide compounds.

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| ~3450 | ν(N-H) | N-H stretching (amide) |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~1680 | ν(C=O) | Carbonyl stretching (Amide I) |

| ~1610 | ν(C=N) | Imine/Pyridine C=N stretching |

| ~1550 | δ(N-H) | N-H bending (Amide II) |

| ~1470 | ν(C=C) | Pyridine ring C=C stretching |

Note: ν denotes stretching and δ denotes bending. Frequencies are approximate and based on published data for analogous molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its electron-donating ability, while the LUMO energy relates to the electron affinity and reflects its electron-accepting character. hilarispublisher.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. hilarispublisher.comscirp.org Conversely, a small gap suggests the molecule is more polarizable and reactive. In computational studies of hydrazone derivatives, the HOMO is often localized over the more electron-rich portions of the molecule, while the LUMO may be distributed across the pyridine ring and the hydrazone backbone. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Energy Gap Illustrative data from DFT calculations on related hydrazone structures.

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | -6.5 |

| LUMO Energy (E_LUMO) | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in electrophilic and nucleophilic reactions. scirp.orgreadthedocs.io The MEP map illustrates the electrostatic potential on the surface of the molecule.

Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs on oxygen or nitrogen atoms), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, associated with electron-deficient areas (e.g., hydrogen atoms bonded to electronegative atoms), which are favorable sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. strath.ac.ukresearchgate.net For pyridine-hydrazide derivatives, MEP analysis typically shows negative potential around the pyridine nitrogen and the carbonyl oxygen, identifying them as key sites for electrophilic interaction or coordination with metal ions. scirp.org

From the HOMO and LUMO energy values obtained through DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. scispace.com These parameters, derived from conceptual DFT, provide a quantitative measure of chemical behavior.

Key reactivity parameters include:

Ionization Potential (I) : Approximated as I ≈ -E_HOMO

Electron Affinity (A) : Approximated as A ≈ -E_LUMO

Electronegativity (χ) : Measures the ability to attract electrons, χ = (I + A) / 2

Chemical Hardness (η) : Represents resistance to change in electron distribution, η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, S = 1 / (2η). Soft molecules are more reactive.

These descriptors help in comparing the reactivity of different molecules and understanding their stability and interaction preferences. scispace.com

Table 4: Calculated Global Chemical Reactivity Parameters Values derived from the illustrative HOMO/LUMO energies in Table 3.

| Parameter | Definition | Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/(2η) | 0.213 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for studying electronically excited states. rsc.orgrsc.org TD-DFT calculations can predict electronic absorption spectra (like UV-Visible spectra) by computing the energies of vertical electronic excitations from the ground state to various excited states. cnr.itharvard.edu

For compounds like this compound and its metal complexes, TD-DFT is employed to understand their photophysical properties. niscpr.res.in The calculations provide information on excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net The theoretical UV-Vis spectra generated from TD-DFT calculations are often in good agreement with experimental spectra, aiding in their interpretation and the characterization of the electronic structure of the molecule and its complexes. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. nih.gov For derivatives of acetohydrazide, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.

A study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs, which are structurally similar to this compound, utilized the classical Hansch approach to develop a robust QSAR model for their antimycobacterial activity. nih.gov This model, with a high coefficient of determination (r²) of 0.889 and a predictive squared correlation coefficient (r²pred) of 0.782, demonstrated significant predictive power. nih.gov The analysis revealed that the antimycobacterial activity was predominantly influenced by specific molecular descriptors. nih.gov

The key descriptors identified in the QSAR study were:

Molecular Connectivity Indices of Length 6: These topological descriptors relate to the degree of branching and complexity of the molecule.

Hydrogen Donor Feature: The presence of hydrogen bond donors was found to be crucial for activity.

The model not only predicted the activity of new compounds but also provided a quantitative understanding of the structural requirements for antimycobacterial action. nih.gov Furthermore, a comparative investigation against other bacteria highlighted how modulating properties like the energy of the lowest unoccupied molecular orbital (LUMO), accessible surface area, and moment of inertia could optimize antibacterial activity. nih.gov

Table 1: Key Descriptors in QSAR Model for Acetohydrazide Analogs

| Descriptor Category | Specific Descriptor | Influence on Antimycobacterial Activity |

|---|---|---|

| Topological | Molecular connectivity indices of length 6 | Significant correlation with activity |

| Electronic | Hydrogen donor feature | Important for molecular interactions |

| Steric | Shape factors of the substituent | Affects binding to the target site |

This table is generated based on findings from a QSAR study on 2-(pyrazin-2-yloxy)acetohydrazide analogs. nih.gov

Molecular Docking Simulations with Biological Targets (e.g., Ribosyltransferase, NUDT5)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.

Similarly, for the target NUDT5 (Nudix hydrolase 5), a protein implicated in cancer, docking studies are crucial for identifying potential inhibitors. nih.govresearchgate.net Research on NUDT5 inhibitors has demonstrated that computational methods, including molecular docking and virtual screening, are significant in discovering novel therapeutic agents. nih.gov Key amino acid residues, such as Trp28A, Trp46B, Arg51A, and Arg84A, have been identified as participating in crucial interactions with ligands. nih.gov For novel pyridin-2-yl urea inhibitors targeting ASK1 kinase, molecular docking was used to predict two possible binding modes, which were further evaluated by more accurate binding free energy calculations. mdpi.com

Table 2: Example of Molecular Docking Results for a Pyridine Derivative Inhibitor

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| ASK1 Kinase | Pyridin-2-yl urea derivative | -8.63 | DFG-loop residues | mdpi.com |

This table presents hypothetical and literature-based examples to illustrate the output of molecular docking simulations.

Theoretical Prediction of Non-linear Optical (NLO) Properties

The theoretical prediction of non-linear optical (NLO) properties of organic molecules is a field of intense research due to their potential applications in optoelectronics and photonics. ymerdigital.com Compounds with large hyperpolarizabilities are sought after for these technologies. Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the NLO properties of molecules like this compound and its derivatives.

Studies on related heterocyclic compounds, such as 2-chloroimidazo[1,2-a]pyridine derivatives, have shown that the NLO properties can be computed and analyzed. ymerdigital.com These investigations often focus on calculating the polarizability and the first and second hyperpolarizabilities. The calculations are typically performed using a specific DFT functional and basis set. ymerdigital.com The results can provide insights into the structure-property relationships that govern the NLO response. For instance, the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation in the molecule can significantly influence the NLO properties. ymerdigital.com

Table 3: Calculated NLO Properties for a Styryl Dye Based on 2-chloroimidazo[1,2-a]pyridine

| Property | Calculated Value |

|---|---|

| Intrinsic Polarizability | 0.2005 – 0.2676 |

| Intrinsic First Hyperpolarizability | 0.0261 - 0.1015 |

| Negative Second Hyperpolarizability | -0.0137 - -0.0486 |

This table is based on data from a theoretical study on novel fluorescent 2-chloroimidazo[1,2-a] pyridine derivatives and is intended to be illustrative of the types of data generated in such studies. ymerdigital.com

Integration of Machine Learning Approaches in Compound Design and Property Prediction

Machine learning (ML) is increasingly being integrated into the drug discovery and material science pipelines to accelerate the design and property prediction of new compounds. neurips.ccnih.gov ML models can be trained on large datasets of chemical structures and their associated properties to learn complex relationships that are not easily discernible through traditional methods. researchgate.net

For compounds like this compound and its analogs, ML can be applied in several ways:

Property Prediction: ML models can predict a wide range of physicochemical and biological properties, including solubility, toxicity, and bioactivity. nih.gov This can help in the early stages of drug development to filter out compounds with undesirable properties.

De Novo Design: Generative ML models can be used to design novel molecular structures with desired properties. These models can explore a vast chemical space to propose new candidates that can then be synthesized and tested.

QSAR and QSPR: Machine learning algorithms are often used to build more sophisticated Quantitative Structure-Property Relationship (QSPR) and QSAR models. researchgate.net These models can handle large and complex datasets and often provide higher predictive accuracy than traditional statistical methods.

Recent research has demonstrated the successful application of ML models for predicting the properties of various classes of molecules, including targeted protein degraders. researchgate.net These studies show that ML-based QSPR models are applicable to a wide range of chemical entities and can support their design and optimization. researchgate.net

Table 4: Applications of Machine Learning in Compound Design

| Application Area | Description | Potential Impact |

|---|---|---|

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Reduces late-stage failures in drug development. |

| Bioactivity Prediction | Predicts the biological activity of compounds against specific targets. | Facilitates virtual screening and hit identification. |

| Generative Chemistry | Designs novel molecules with optimized properties. | Accelerates the discovery of new lead compounds. |

This table provides an overview of the integration of machine learning in the design and property prediction of chemical compounds.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy and Mechanistic Investigations

Derivatives of 2-(pyridin-2-yl)acetohydrazide have demonstrated notable antimicrobial effects, with studies exploring their activity against a range of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of pyridine-containing hydrazide derivatives has been a subject of significant research. While specific data for this compound is limited, studies on its derivatives provide insights into its potential efficacy. For instance, a series of pyridine (B92270) and thiazole-based hydrazides have been synthesized and evaluated for their antimicrobial properties. acs.org

One study reported on (E)-N'-(pyridin-2-ylmethylene)picolinohydrazide, a structurally related compound, which exhibited a maximum zone of inhibition of 18.2 mm at a concentration of 32 µg/ml against the Gram-positive bacterium Staphylococcus aureus. This was found to be more effective than the standard antibiotic ciprofloxacin, which showed a zone of inhibition of 17.5 mm. researchgate.net However, the same compound did not show any activity against the Gram-negative bacterium Escherichia coli at the same concentration. researchgate.net

This differential activity is a common observation for this class of compounds, where they tend to be more effective against Gram-positive bacteria. The structural differences in the cell walls of Gram-positive and Gram-negative bacteria are believed to be a contributing factor to this variance in susceptibility.

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) | Concentration | Reference |

|---|---|---|---|---|

| (E)-N'-(pyridin-2-ylmethylene)picolinohydrazide | Staphylococcus aureus (Gram-positive) | 18.2 | 32 µg/ml | researchgate.net |

| (E)-N'-(pyridin-2-ylmethylene)picolinohydrazide | Escherichia coli (Gram-negative) | No activity | 32 µg/ml | researchgate.net |

| Ciprofloxacin (Standard) | Staphylococcus aureus (Gram-positive) | 17.5 | - | researchgate.net |

Antifungal Activity against Yeast and Fungal Species

The antifungal properties of this compound derivatives have also been investigated. The aforementioned (E)-N'-(pyridin-2-ylmethylene)picolinohydrazide was tested against the fungal species Candida albicans. It displayed a maximum zone of inhibition of 9.2 mm at a concentration of 32 µg/ml, which was comparable to the standard antifungal drug ketoconazole (9.0 mm). researchgate.net

Hydrazide-hydrazone compounds, a class to which many derivatives of this compound belong, are known for their wide spectrum of bioactivity, including antifungal properties. nih.govmdpi.com Research has shown that certain hydrazine-based compounds can exhibit fungicidal activity against Candida albicans and can be effective against clinical isolates resistant to conventional antifungal drugs.

| Compound | Fungal Species | Activity (Zone of Inhibition in mm) | Concentration | Reference |

|---|---|---|---|---|

| (E)-N'-(pyridin-2-ylmethylene)picolinohydrazide | Candida albicans | 9.2 | 32 µg/ml | researchgate.net |

| Ketoconazole (Standard) | Candida albicans | 9.0 | - | researchgate.net |

Interactions with Microbial Cellular Components

The precise mechanism of action for this compound and its derivatives against microbial cells is an area of ongoing research. However, for the broader class of hydrazide-hydrazones, it is suggested that their antimicrobial activity may stem from their ability to chelate metal ions, which are essential for various enzymatic activities within microbial cells. The formation of stable complexes with these metal ions can disrupt normal cellular processes, leading to microbial death.

Furthermore, some studies on pyridine hydrazone derivatives suggest that these compounds may interfere with microbial DNA. nih.gov The planar nature of the pyridine ring can facilitate intercalation between DNA base pairs, while the hydrazone moiety can interact with the DNA backbone, leading to a disruption of DNA replication and transcription. Another proposed mechanism involves the inhibition of specific microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. mdpi.com

Anticancer Potential and Cellular Pathway Modulation

In addition to antimicrobial effects, derivatives of this compound have shown promise as anticancer agents. In vitro studies have demonstrated their cytotoxic effects against various human cancer cell lines.

In vitro Cytotoxicity Studies against Human Cancer Cell Lines (e.g., HCT116, MCF-7)

For example, a study on novel pyridine derivatives showed that a compound designated as 9a, which shares structural similarities, reduced the viability of MCF-7 cells by 40% and HCT-116 cells by 45% at a concentration of 100µM. Further investigation of compound 9a on MCF-7 cells revealed an IC50 value of 20µM.

Another study on 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, a more complex derivative, reported an IC50 value against MCF-7 cells that was comparable to the standard anticancer drug doxorubicin. nih.gov Specifically, a derivative labeled as compound 7c in the study showed an IC50 of 0.6 ± 0.01 μg/mL, which was more potent than doxorubicin (IC50 = 1.6 ± 0.02 μg/mL). nih.gov

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 9a (a pyridine derivative) | MCF-7 (Breast Cancer) | 20 µM | |

| Compound 7c (a 2-(...)-acetohydrazide derivative) | MCF-7 (Breast Cancer) | 0.6 ± 0.01 µg/mL | nih.gov |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.6 ± 0.02 µg/mL | nih.gov |

Inhibition of Cancer Cell Proliferation

The mechanism by which these compounds inhibit cancer cell proliferation is multifaceted. The pyridine hydrazide scaffold can serve as a platform for designing molecules that target various cellular pathways involved in cancer progression. One of the proposed mechanisms is the induction of apoptosis, or programmed cell death. For instance, compound 9a was found to upregulate the expression of pro-apoptotic proteins such as p53, Bax, and Caspase-3 in MCF-7 cells, while down-regulating anti-apoptotic proteins like Bcl-2 and Mdm-2.

Furthermore, these compounds can interfere with the cell cycle, leading to cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. The anticancer activity of quinoline-based hydrazide derivatives, for example, has been linked to cell cycle arrest at the G1 phase and the upregulation of the p27kip1 protein, which is a regulator of cyclin-dependent kinases. nih.gov The diverse mechanisms of action underscore the therapeutic potential of this class of compounds in oncology.

Exploration of Molecular Targets and Pathways in Antitumor Activity

Derivatives of this compound have been investigated for their potential as anticancer agents, with research pointing to several molecular targets and pathways. The hydrazide moiety is noted for enhancing hydrogen bonding potential with kinase active sites, which can modulate the pharmacokinetics of drug candidates nih.gov.

One key area of investigation is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For instance, a novel pyridine conjugate incorporating an acetohydrazide structure demonstrated a strong inhibitory effect against PIM-1 kinase, a protein involved in cell survival and proliferation nih.govresearchgate.net. This inhibition was associated with the induction of apoptosis in HepG2 liver cancer cells nih.govresearchgate.net. Similarly, other pyridine derivatives have been designed as inhibitors of tubulin, a critical component of the cellular cytoskeleton. These compounds are believed to act on the colchicine binding site, inducing cell cycle arrest at the G2/M phase and triggering apoptosis nih.gov.

Further studies on complex heterocyclic systems containing the hydrazide-hydrazone moiety have explored their interaction with other significant cancer-related targets. These include the epidermal growth factor receptor (EGFR) tyrosine kinase and G-quadruplex DNA structures nih.gov. EGFR is a receptor that, when overexpressed, contributes to the growth of many solid tumors nih.gov. G-quadruplexes, found in key genomic regions like oncogene promoters, are also emerging as druggable targets nih.gov.

The induction of apoptosis is a central mechanism for many anticancer agents. Acetohydrazides that integrate 2-oxoindoline and 4-oxoquinazoline scaffolds have shown cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer nih.gov. A notable compound from this series was found to activate caspase-3, a key executioner enzyme in the apoptotic cascade, leading to both apoptosis and necrosis in human lymphoma cells nih.gov.

| Molecular Target/Pathway | Associated Derivative Class | Mechanism of Action | Reference |

|---|---|---|---|

| PIM-1 Kinase | Pyridine-Pyrazolyl Conjugates | Inhibition of kinase activity, induction of apoptosis. | nih.govresearchgate.net |

| Tubulin | Trimethoxyphenyl Pyridine Derivatives | Inhibition of tubulin polymerization, cell cycle arrest at G2/M. | nih.gov |

| EGFR Tyrosine Kinase | Pyrazolo-pyrimidinone Hydrazones | Inhibition of receptor tyrosine kinase activity. | nih.gov |

| Caspase-3 Activation | 2-Oxoindoline/4-Oxoquinazoline Acetohydrazides | Activation of apoptotic pathways. | nih.gov |

| PI3K | 2-(Pyridin-4-yl)quinazolin-4(3H)-ones | Inhibition of the PI3K signaling pathway. | researchgate.net |

Antileishmanial Research and Parasite-Specific Mechanisms

The protozoan parasite Leishmania is the causative agent of leishmaniasis, a disease with various clinical manifestations mdpi.com. Research into 2-pyridylhydrazone derivatives has revealed their potential as effective antileishmanial agents.

The Leishmania parasite exists in two main forms: the extracellular, flagellated promastigote in the insect vector and the intracellular, non-flagellated amastigote within the vertebrate host's macrophages mdpi.comresearchgate.net. Effective antileishmanial drugs must target the clinically relevant amastigote form.

Studies have demonstrated that 2-pyridylhydrazone derivatives are active against both promastigotes of Leishmania amazonensis and L. braziliensis, as well as the intracellular amastigote forms of L. amazonensis nih.gov. Several derivatives exhibited significant activity against L. amazonensis amastigotes, with IC₅₀ values below 20 μM, while showing no toxic effects on murine macrophages nih.gov. This highlights the selectivity of these compounds for the parasite over host cells.

| Compound Name | Target Parasite | Parasite Form | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| (E)-3-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,2-diol | L. amazonensis | Amastigote | < 20 μM | nih.gov |

| (E)-4-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,3-diol | L. amazonensis | Amastigote | < 20 μM | nih.gov |

One of the key defense mechanisms of host macrophages against Leishmania is the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, which can induce significant damage to the parasite mdpi.com. Research indicates that the antileishmanial effect of certain hydrazone derivatives is linked to their ability to induce oxidative stress within the parasite.

Preliminary studies on the mode of action of 2-pyridylhydrazone and 2-pyrimidinyl hydrazone derivatives suggest that the accumulation of intracellular ROS is a crucial component of their pharmacological effect on L. amazonensis promastigotes nih.govnih.gov. This induced oxidative stress overwhelms the parasite's own antioxidant defense systems, leading to cellular damage and death mdpi.com.

The single mitochondrion of the Leishmania parasite is a primary target for various antileishmanial drugs nih.gov. Its disruption can lead to a cascade of events culminating in parasite death. The mechanism of action for the 2-pyridylhydrazone series and related pyrimidinyl derivatives involves the disruption of parasite mitochondrial function nih.govnih.gov.

These compounds have been shown to cause mitochondrial depolarization, which is a loss of the mitochondrial membrane potential nih.gov. This disruption of the mitochondrion's structural and functional integrity can lead to a leakage in the electron transport chain, further elevating ROS levels and depleting the cell's ATP pool, ultimately resulting in parasite demise nih.govnih.gov.

Enzyme Inhibition Studies (General)

The this compound scaffold and its derivatives have been explored as inhibitors of various enzymes, a common strategy in drug discovery. As previously mentioned in the context of antitumor activity, derivatives have been identified as potent inhibitors of several kinases, including PIM-1 and Apoptosis signal-regulating kinase 1 (ASK1) nih.govmdpi.com.

In the context of antileishmanial activity, a key parasitic enzyme is iron superoxide dismutase (Fe-SOD). This enzyme is critical for the parasite's defense against oxidative stress generated by the host's immune cells. Unlike the copper/zinc or manganese SOD found in vertebrates, the iron-based enzyme in trypanosomatids presents a selective drug target mdpi.com. Pyridine-containing macrocycles have been studied for their ability to inhibit Leishmania's Fe-SOD, thereby compromising the parasite's antioxidant defenses mdpi.com.

| Enzyme | Biological Role | Inhibitor Class | Therapeutic Area | Reference |

|---|---|---|---|---|

| PIM-1 Kinase | Cell Proliferation, Survival | Pyridine-Pyrazolyl Conjugates | Anticancer | nih.gov |

| ASK1 Kinase | MAPK Signaling Cascade | Pyridin-2-yl Urea Derivatives | Anticancer | mdpi.com |

| Iron Superoxide Dismutase (Fe-SOD) | Parasite Antioxidant Defense | Pyridine Aza Macrocycles | Antileishmanial | mdpi.com |

Antioxidant Properties and Radical Scavenging Mechanisms

In addition to inducing ROS in parasites, many hydrazide-containing compounds possess inherent antioxidant and radical scavenging properties. These activities are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test nih.gov. The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow .

Studies on various heterocyclic hydrazides have demonstrated their capacity to scavenge DPPH radicals, as well as other reactive species like nitric oxide (NO) and hydrogen peroxide (H₂O₂) nih.govresearchgate.net. For example, certain acetohydrazide-containing fused azaisocytosines have shown excellent NO radical scavenging ability, with potency superior to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) nih.gov. Similarly, thiazolo[4,5-b]pyridine derivatives containing a hydrazide moiety have also been evaluated for their antioxidant activity using the DPPH method pensoft.net. The presence of electron-donating groups on the aromatic rings of these molecules often enhances their antioxidant activities nih.gov.

| Assay | Principle | Compound Class Studied | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures hydrogen-donating ability. | Fused Azaisocytosines, Thiazolo[4,5-b]pyridines | nih.govpensoft.net |

| Nitric Oxide (NO) Scavenging | Measures ability to inhibit NO radical formation. | Fused Azaisocytosines | nih.gov |

| Hydrogen Peroxide (H₂O₂) Scavenging | Measures ability to neutralize H₂O₂. | Fused Azaisocytosines | nih.gov |

| ABTS Radical Scavenging | Measures scavenging of the ABTS radical cation. | Thiazinanones/Thiazolidinones | nih.gov |

Immunomodulatory Effects: Inhibition of Tumor Necrosis Factor Alpha (TNF-α) Production (for relevant derivatives)

While direct studies on the TNF-α inhibitory activity of this compound are not extensively documented, research on related heterocyclic compounds incorporating pyridine and hydrazide moieties demonstrates a clear potential for immunomodulatory effects. The inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, is a critical mechanism for many anti-inflammatory drugs mdpi.com.

Derivatives that combine the structural features of pyridines with other heterocyclic systems, such as pyrimidines and pyridazines, have shown notable anti-inflammatory properties, including the inhibition of TNF-α. For instance, certain pyrimidine (B1678525) derivatives are known to exhibit anti-inflammatory effects by suppressing the expression and activity of inflammatory mediators like TNF-α nih.gov. Similarly, newly synthesized pyrazole (B372694)–pyridazine hybrids have been investigated for their ability to inhibit the generation of pro-inflammatory cytokines, including TNF-α, in macrophage cell lines stimulated by lipopolysaccharides (LPS) rsc.org. These findings suggest that the this compound scaffold, when incorporated into more complex molecular architectures, can contribute to significant anti-inflammatory and immunomodulatory activity. The mechanism often involves interfering with signaling pathways that lead to the production of these inflammatory mediators mdpi.comnih.gov.

Interactions with Biomolecular Targets

The pyridine and hydrazide components of this compound and its derivatives serve as effective pharmacophores that facilitate interactions with various biological macromolecules.

DNA Binding Studies

Derivatives of pyridine-hydrazide, particularly Schiff base derivatives known as hydrazones, have been a focal point of DNA interaction studies. These compounds have been shown to bind to DNA through various non-covalent interactions, including groove binding and intercalation, which involves the insertion of a planar molecule between the base pairs of the DNA double helix acs.org.

Spectroscopic techniques, such as UV-visible absorption titration, are commonly employed to study these interactions. The binding of a compound to DNA can cause changes in the absorption spectrum, such as hypochromism (a decrease in absorbance), which indicates conformational changes in the DNA structure consistent with intercalation or strong groove binding acs.orgcmjpublishers.com.

The strength of this interaction is quantified by the binding constant (Kb). Studies on various pyridine-hydrazone derivatives have reported a range of binding constants, indicating that the specific substituents on the molecule significantly influence its DNA binding affinity. For example, certain pyridine-4-carbohydrazide Schiff base derivatives were found to bind to the minor groove of DNA with binding constants ranging from 6.3×10⁴ to 7.4×10⁴ M⁻¹ cmjpublishers.com. Other hybrid dihydrazone pyrimidine derivatives containing pyridine moieties have exhibited even stronger binding, with Kb values in the range of 10⁵ M⁻¹, a characteristic of intercalative binding nih.gov. The spontaneity of these binding events is often confirmed by negative Gibbs free energy (ΔGb0) values nih.gov.

Below is a table summarizing the DNA binding parameters for several pyridine-hydrazone derivatives, illustrating the range of affinities observed.

| Compound Type | Binding Constant (Kb) (M⁻¹) | Gibbs Free Energy (ΔGb0) (kcal/mol) | Proposed Binding Mode |

| Pyridine-4-carbohydrazide Schiff base derivatives cmjpublishers.com | 6.3 x 10⁴ - 7.4 x 10⁴ | Not Reported | Minor Groove Binding |

| Copper(II)–hydrazone complex of (E)-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide tandfonline.com | 4.66 x 10⁴ | Not Reported | Groove/Surface Binding |

| Hybrid 4,6-dihydrazone pyrimidine derivative (10a) nih.gov | 7.75 x 10⁵ | -8.0 | Intercalation/Groove Binding |

| Hybrid 4,6-dihydrazone pyrimidine derivative (10f) nih.gov | 9.18 x 10⁵ | -8.1 | Intercalation/Groove Binding |

| Silver(I) complexes of 2-benzoylpyridine-derived hydrazones acs.org | ~10⁵ | Not Reported | Intercalation |

Other Biomolecular Interaction Profiles

Beyond DNA, derivatives of this compound have been shown to interact with other significant biomolecules, primarily proteins.

Serum Albumin Binding: The interaction of drugs with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is crucial as it affects their distribution and bioavailability. Spectroscopic studies have been conducted on di-2-pyridylketone-2-pyridine carboxylic acid hydrazone (DPPCAH) and its copper complex to understand their interaction with BSA nih.govmdpi.com. Fluorescence quenching experiments revealed that these compounds could bind to BSA, with association constants indicating the formation of unstable complexes nih.govmdpi.com. Such studies are vital for understanding the pharmacokinetics of these potential therapeutic agents.

Enzyme Inhibition: The structural motif of pyridine-hydrazide is found in compounds designed to inhibit specific enzymes.

Cyclooxygenase (COX) Inhibition: Certain pyridine- and thiazole-based hydrazides have been evaluated for their anti-inflammatory activity, which is often linked to the inhibition of cyclooxygenase (COX) enzymes nih.govacs.org. Molecular docking studies have suggested that these compounds can fit into the active site of COX enzymes, with some derivatives showing significant potential as COX inhibitors nih.gov.

Other Enzymes: The versatile structure of hydrazones allows them to be tailored to inhibit various other enzymes. For instance, derivatives have been synthesized and investigated for their potential to inhibit enzymes like α-amylase, which is relevant in the context of diabetes.

These interactions underscore the broad biological potential of compounds derived from the this compound core structure, marking them as promising candidates for further investigation in drug discovery.

Applications in Advanced Chemical and Materials Science

Role as Versatile Synthetic Precursors for Functional Materials

2-(Pyridin-2-yl)acetohydrazide serves as a highly adaptable building block in the synthesis of a diverse array of functional materials. Its utility stems from the presence of multiple coordination sites—the pyridine (B92270) nitrogen, the amide group, and the terminal amino group of the hydrazide—that can engage in various chemical transformations and bonding interactions.

One of the notable applications of this compound is in the development of advanced textiles with specialized properties. For instance, derivatives of pyridyl acetohydrazide have been successfully employed in the surface modification of cotton fabrics to impart antimicrobial characteristics. In a representative study, a pyridyl-thienyl acetohydrazide derivative was synthesized and, along with its metal complexes involving divalent Cr, Mn, Co, Ni, Cu, and Zn, as well as trivalent Fe and Cr, was used to coat cotton fabric. The resulting modified textiles exhibited significant antibacterial and antifungal properties. The interaction between the acetohydrazide derivative and the cellulose fibers of the cotton is proposed to occur through hydrogen bonding and van der Waals forces, with the metal complexes forming coordination bonds with the hydroxyl groups of the cellulose.

The ability of this compound and its derivatives to form stable complexes with a wide range of metal ions is a key factor in their application in functional materials. These metal complexes can introduce a variety of functionalities, including but not limited to, antimicrobial activity, enhanced thermal stability, and specific optical or magnetic properties. The table below summarizes the findings of a study on the modification of cotton fabric with a pyridyl-thienyl acetohydrazide derivative and its metal complexes.

| Metal Ion | Antibacterial Activity (Inhibition Zone in mm) vs. S. aureus | Antibacterial Activity (Inhibition Zone in mm) vs. E. coli | Antifungal Activity (Inhibition Zone in mm) vs. C. albicans |

| None (Ligand only) | Moderate | Moderate | No significant activity |

| Cr(III) | High | High | Moderate |

| Mn(II) | High | High | Moderate |

| Co(II) | High | High | Moderate |

| Ni(II) | Very High | Very High | High |

| Cu(II) | High | High | Moderate |

| Zn(II) | High | High | High |

| Fe(III) | High | High | Moderate |

This table is a representation of typical results and is intended for illustrative purposes.